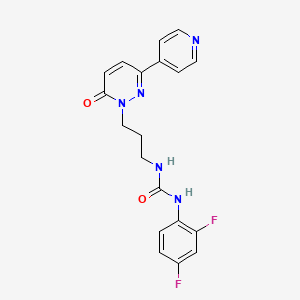
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C19H17F2N5O2 and its molecular weight is 385.375. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A novel series of pyridine-containing derivatives, including urea derivatives, were synthesized and shown to possess promising anticancer activities. This research aimed to explore the additive effects of different heterocyclic rings attached to the pyridine moiety towards various tumor cell lines, including liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma (MCF-7) cell lines. Some compounds demonstrated higher antitumor activity than the standard drug doxorubicin, with a particular emphasis on the potent antitumor activity of pyridine with p-fluorophenyl urea derivatives (Hafez & El-Gazzar, 2020).
Optoelectronic and Nonlinear Optical Properties
A study focused on a novel chalcone derivative, showcasing its potential applications in nonlinear optics due to its significant electrooptic properties. The investigation into the electronic, optical, and nonlinear optical properties of this compound, using a computational approach, highlighted its superior properties for optoelectronic device fabrications. This includes high values for static and dynamic polarizability and second and third harmonic generation, suggesting its utility in the development of optoelectronic devices (Shkir et al., 2018).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c20-14-2-3-17(15(21)12-14)24-19(28)23-8-1-11-26-18(27)5-4-16(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJCHXMOSRLKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

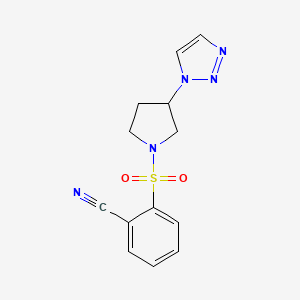
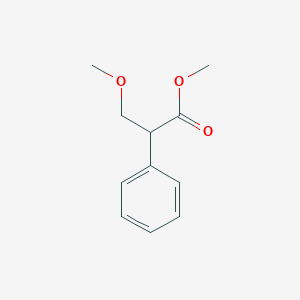
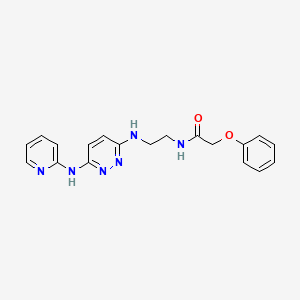
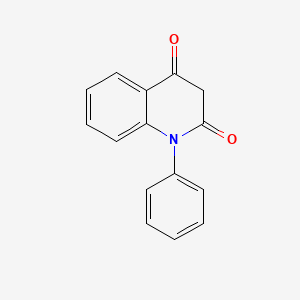

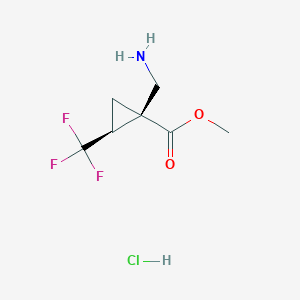
![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
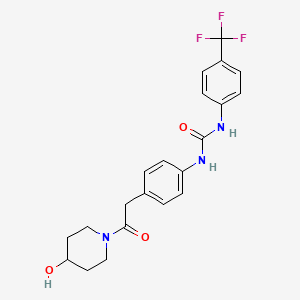
![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)
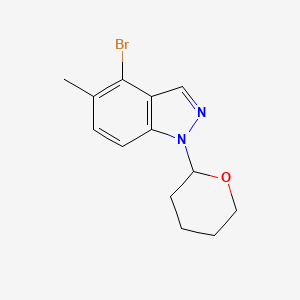
![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)
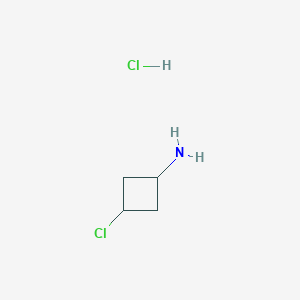
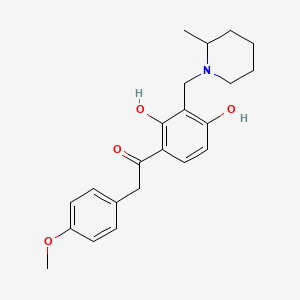
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)